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Compound of Interest

Compound Name: N,N'-Dimethyl-N-cyanoacetylurea

Cat. No.: B1581397

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea is a key intermediate in the synthesis of various
heterocyclic compounds, most notably in the industrial production of caffeine.[1] Its molecular
structure, featuring a reactive cyano group and a dimethylurea core, makes it a versatile
building block in medicinal and organic chemistry. A thorough understanding of its
spectroscopic properties is crucial for reaction monitoring, quality control, and the development
of novel synthetic methodologies. This guide provides a detailed overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N'-
Dimethyl-N-cyanoacetylurea, supplemented with detailed experimental protocols and logical
workflow diagrams.

Chemical Structure and Properties
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Property Value

2-cyano-N-methyl-N-

IUPAC Name _
(methylcarbamoyl)acetamide
1,3-Dimethyl(cyanoacetyl)urea, N-

Synonyms ]
(Cyanoacetyl)-N,N'-dimethylurea

CAS Number 39615-79-7

Molecular Formula C6HIN302

Molecular Weight 155.15 g/mol

Appearance Expected to be a solid

Melting Point 77°C (in water)[2]

Spectroscopic Data

The following sections present the predicted spectroscopic data for N,N'-Dimethyl-N-
cyanoacetylurea. It is important to note that this data is based on theoretical calculations and
analysis of similar structures, as comprehensive experimental spectra are not readily available
in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum is expected to show three distinct signals corresponding to the two
N-methyl groups and the methylene protons.
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Predicted

Signal Chemical Shift  Multiplicity Integration Assignment
(6, ppm)

1 ~32-34 Singlet 3H N-CHs

2 ~2.8-3.0 Singlet 3H N'-CHs

3 ~39-4.1 Singlet 2H -CH2-

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.
Signal Predicted Chemical Shift Assignment
(3, ppm)
1 ~165-170 C=0 (acetyl)
2 ~155- 160 C=0 (urea)
3 ~115-120 C=N
4 ~35-40 -CH2-
5 ~30-35 N-CHs
6 ~25-30 N'-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Absorption Band

Intensity Assignment
(cm™) )
cm-
~ 2250 Strong C=N stretch
~ 1700 Strong C=0 stretch (acetyl)
~ 1650 Strong C=0 stretch (urea)
~ 2950 Medium C-H stretch (aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Predicted Fragment lon
155 [M]* (Molecular lon)

113 [M - NCOJ*

85 [M - N(CHs)COJ*

68 [CH2CN]*

58 [N(CH3)2]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for
a solid organic compound like N,N'-Dimethyl-N-cyanoacetylurea.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the structure of N,N'-
Dimethyl-N-cyanoacetylurea.

Materials and Equipment:

» N,N'-Dimethyl-N-cyanoacetylurea sample
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Deuterated solvent (e.g., Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de))
NMR tubes (5 mm)
NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of the N,N'-DimethylI-N-
cyanoacetylurea sample and dissolve it in approximately 0.6-0.7 mL of the chosen
deuterated solvent directly in a clean, dry NMR tube.

Internal Standard: Add a small drop of TMS to the NMR tube as an internal reference (& =
0.00 ppm).

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample
is completely dissolved and the solution is homogeneous.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the
spectrometer to optimize the magnetic field homogeneity.

'H NMR Acquisition:
o Acquire the H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).

13C NMR Acquisition:

o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio (typically 128 scans or more).

o Data Processing: Process the acquired Free Induction Decay (FID) signals by applying
Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the
'H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N,N'-Dimethyl-N-cyanoacetylurea.

Materials and Equipment:

N,N'-Dimethyl-N-cyanoacetylurea sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Place a small amount (1-2 mg) of the N,N'-Dimethyl-N-cyanoacetylurea sample and
approximately 100-200 mg of dry KBr powder into an agate mortar.

o Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
o Transfer a portion of the powder into the pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.
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e Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record
a background spectrum.

o Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm™1).

o Data Analysis: Identify the characteristic absorption bands and compare them with known
functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N,N'-Dimethyl-N-
cyanoacetylurea.

Materials and Equipment:
o N,N'-Dimethyl-N-cyanoacetylurea sample
o Suitable solvent (e.g., methanol or acetonitrile, HPLC grade)

e Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI
or Electron Impact - EIl)

Procedure (ESI-MS):

o Sample Preparation: Prepare a dilute solution of the N,N'-Dimethyl-N-cyanoacetylurea
sample (e.g., 1 mg/mL) in a suitable solvent.

e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.

o Set the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flow
rates) to optimal values for the analyte.

o Data Acquisition:
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o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

o Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-
300).

o Data Analysis:
o Identify the molecular ion peak (e.g., [M+H]* or [M+Na]*).

o If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion
and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows related to the analysis of N,N'-
Dimethyl-N-cyanoacetylurea.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1581397?utm_src=pdf-body
https://www.benchchem.com/product/b1581397?utm_src=pdf-body
https://www.benchchem.com/product/b1581397?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N,N'-Dimethyl-N-cyanoacetylurea

¢ Analyticalb‘echniques ¢

NMR IR MS

Derived Information

Y
Molecular Structure Functional Groups Molecular Weight
(Carbon-Hydrogen Framework) (C=N, C=0) & Fragmentation

Click to download full resolution via product page

Caption: Spectroscopic Techniques and Derived Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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